molecular formula C18H15Cl3N2O B1207916 Orconazole CAS No. 66778-37-8

Orconazole

Cat. No.: B1207916
CAS No.: 66778-37-8
M. Wt: 381.7 g/mol
InChI Key: PBNSEYNKZBMLLY-UHFFFAOYSA-N
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Description

Orconazole is a synthetic antifungal agent belonging to the class of azole compounds. It is primarily used to treat fungal infections by inhibiting the growth of fungi. This compound is known for its broad-spectrum antifungal activity, making it effective against a variety of fungal pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orconazole typically involves the formation of an azole ring structure. One common method includes the reaction of a substituted phenyl with a triazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide or ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the azole ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The synthesized compound is then subjected to purification processes such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Orconazole undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: The compound can undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may possess different pharmacological properties.

Scientific Research Applications

Orconazole has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in the study of azole chemistry and synthesis.

    Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.

    Medicine: Used in the treatment of fungal infections such as candidiasis and aspergillosis.

    Industry: Employed in the development of antifungal coatings and materials.

Mechanism of Action

Orconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14-alpha demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Voriconazole: Another triazole antifungal with a similar mechanism of action.

    Fluconazole: A widely used antifungal agent with a broad spectrum of activity.

    Itraconazole: Known for its effectiveness against a variety of fungal infections.

Uniqueness

Orconazole is unique in its specific structural modifications that enhance its antifungal activity and reduce resistance development. Compared to similar compounds, this compound may offer improved efficacy against certain resistant fungal strains.

Properties

CAS No.

66778-37-8

Molecular Formula

C18H15Cl3N2O

Molecular Weight

381.7 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole

InChI

InChI=1S/C18H15Cl3N2O/c19-14-6-4-13(5-7-14)18(10-23-9-8-22-12-23)24-11-15-16(20)2-1-3-17(15)21/h1-9,12,18H,10-11H2

InChI Key

PBNSEYNKZBMLLY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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